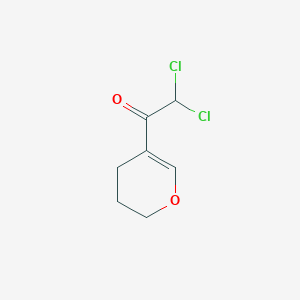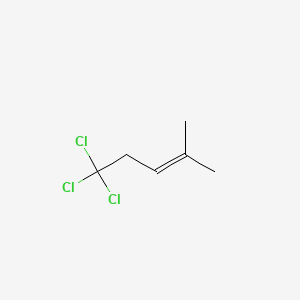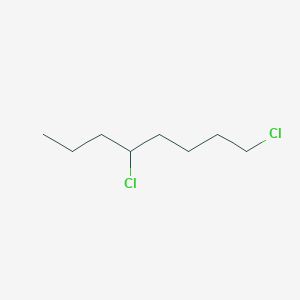
1,5-Dichlorooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dichlorooctane is an organic compound with the molecular formula C8H16Cl2. It is a chlorinated hydrocarbon, specifically a dichloroalkane, where two chlorine atoms are attached to the first and fifth carbon atoms in an octane chain. This compound is used in various chemical synthesis processes and has applications in different fields such as organic chemistry and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dichlorooctane can be synthesized through the chlorination of octane. The process involves the substitution of hydrogen atoms in octane with chlorine atoms. This reaction typically requires the presence of a catalyst such as ultraviolet light or a radical initiator to facilitate the chlorination process. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale chlorination reactors where octane is exposed to chlorine gas under controlled conditions. The process is optimized to achieve high yields and purity of the desired product. The reaction mixture is then subjected to distillation and purification steps to isolate this compound from other chlorinated by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dichlorooctane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. This involves the removal of hydrogen and chlorine atoms to create a double bond.
Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in an alcoholic solvent.
Major Products Formed
Substitution: Formation of alcohols, ethers, or other substituted hydrocarbons.
Elimination: Formation of alkenes such as 1-octene or 5-octene.
Wissenschaftliche Forschungsanwendungen
1,5-Dichlorooctane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Studies: It serves as a model compound in studies related to the metabolism and toxicity of chlorinated hydrocarbons.
Industrial Chemistry: It is employed in the production of specialty chemicals and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 1,5-Dichlorooctane in chemical reactions involves the interaction of its chlorine atoms with nucleophiles or bases. The chlorine atoms act as leaving groups, allowing the formation of new bonds with other atoms or groups. In biological systems, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that may interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dichlorohexane: A similar dichloroalkane with chlorine atoms on the first and sixth carbon atoms of a hexane chain.
1,8-Dichlorooctane: Another dichloroalkane with chlorine atoms on the first and eighth carbon atoms of an octane chain.
Uniqueness
1,5-Dichlorooctane is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of chlorine atoms at the first and fifth positions allows for selective substitution and elimination reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
56375-93-0 |
|---|---|
Molekularformel |
C8H16Cl2 |
Molekulargewicht |
183.12 g/mol |
IUPAC-Name |
1,5-dichlorooctane |
InChI |
InChI=1S/C8H16Cl2/c1-2-5-8(10)6-3-4-7-9/h8H,2-7H2,1H3 |
InChI-Schlüssel |
GQJWYQRXFSNBGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCCCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine](/img/structure/B13948631.png)
![(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate](/img/structure/B13948636.png)
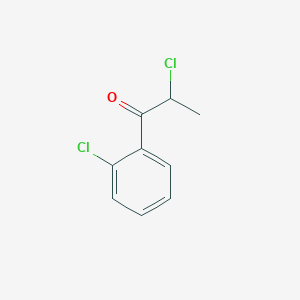

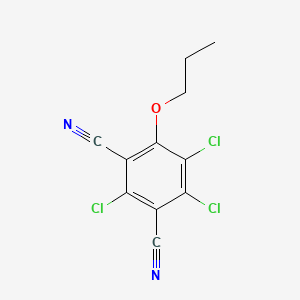
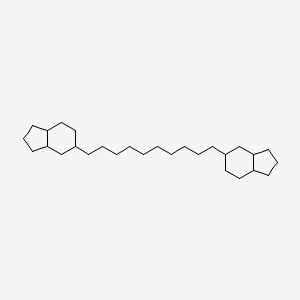

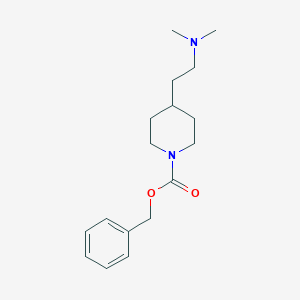
![2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one](/img/structure/B13948675.png)



